alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate
Brand Name: Vulcanchem
CAS No.: 19226-33-6
VCID: VC21041050
InChI: InChI=1S/C28H20N4O2/c33-28(24-19-11-4-12-20-24)34-27(23-17-9-3-10-18-23)30-32-26(22-15-7-2-8-16-22)25(29-31-32)21-13-5-1-6-14-21/h1-20H/b30-27+
SMILES: C1=CC=C(C=C1)C2=C(N(N=N2)N=C(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C28H20N4O2
Molecular Weight: 444.5 g/mol

alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate

CAS No.: 19226-33-6

Cat. No.: VC21041050

Molecular Formula: C28H20N4O2

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate - 19226-33-6

Specification

CAS No. 19226-33-6
Molecular Formula C28H20N4O2
Molecular Weight 444.5 g/mol
IUPAC Name [(E)-N-(4,5-diphenyltriazol-1-yl)-C-phenylcarbonimidoyl] benzoate
Standard InChI InChI=1S/C28H20N4O2/c33-28(24-19-11-4-12-20-24)34-27(23-17-9-3-10-18-23)30-32-26(22-15-7-2-8-16-22)25(29-31-32)21-13-5-1-6-14-21/h1-20H/b30-27+
Standard InChI Key IALORDXWAAKPFB-KDJFERLWSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=C(N(N=N2)/N=C(\C3=CC=CC=C3)/OC(=O)C4=CC=CC=C4)C5=CC=CC=C5
SMILES C1=CC=C(C=C1)C2=C(N(N=N2)N=C(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C2=C(N(N=N2)N=C(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator